molecular formula C16H20N2O4S B2733193 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 920213-19-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2733193
CAS No.: 920213-19-0
M. Wt: 336.41
InChI Key: MKUAFIIKJGZJKH-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 920213-19-0) is a benzothiazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C16H20N2O4S and a molecular weight of 336.41 g/mol, is characterized by a benzothiazole core substituted with dimethoxy groups at the 4 and 7 positions, linked via an acetamide bridge to a tetrahydrofuran (oxolan) methyl group . The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. This specific derivative is offered with a purity of 90% and above and is available for purchase in quantities ranging from 1mg to 75mg . As a building block, it enables researchers to explore new chemical space in the development of bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-10(19)18(9-11-5-4-8-22-11)16-17-14-12(20-2)6-7-13(21-3)15(14)23-16/h6-7,11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUAFIIKJGZJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole moiety and an oxolane ring, suggests potential biological activities that have garnered interest in various fields, particularly medicinal chemistry.

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_2O_3S with a molecular weight of approximately 306.38 g/mol. The compound features functional groups that may influence its biological interactions.

Property Value
Molecular FormulaC15H18N2O3S
Molecular Weight306.38 g/mol
SolubilityModerate in polar solvents
Structural FeaturesBenzothiazole, Oxolane

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that benzothiazole derivatives often exhibit anticancer properties by modulating enzyme activities involved in cell proliferation and apoptosis. For instance, these compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory and cancer pathways .

Anticancer Properties

Studies have shown that compounds similar to this compound can exhibit significant anticancer activity. For example, a related compound demonstrated the ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been documented. These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-kB signaling pathways . This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study investigating the effects of a structurally similar benzothiazole derivative on human cancer cell lines reported a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
  • Anti-inflammatory Activity : A related compound was tested for its ability to inhibit LPS-induced inflammation in RAW264.7 macrophages. Results showed significant reductions in nitric oxide production and pro-inflammatory cytokine levels, indicating potential therapeutic applications for inflammatory conditions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound: The 4,7-dimethoxybenzothiazole moiety contrasts with 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I in ), which has a single methoxy group at position 6 and a bulky adamantyl group.
  • N-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]acetamides (): These compounds lack the benzothiazole core but share acetamide functionality. Their naphthol and aryl substituents create distinct dihedral angles (78–84°) between aromatic systems, whereas benzothiazole derivatives typically exhibit planarity in the acetamide-benzothiazole interface .

Steric and Conformational Differences

  • Adamantyl vs. Oxolane Methyl: The adamantyl group in Compound I introduces rigidity and hydrophobicity, favoring dense crystal packing via van der Waals interactions.

Spectroscopic and Crystallographic Features

Spectroscopic Data

  • IR and NMR : Compound I () exhibits characteristic bands at 1668 cm⁻¹ (C=O stretch) and δ 7.73 ppm (aromatic protons), consistent with benzothiazole acetamides. The target compound’s dimethoxy groups would likely show distinct ¹H NMR signals near δ 3.8–4.0 ppm for methoxy protons and δ 4.2–4.5 ppm for oxolane methylene groups .

Crystallography and Hydrogen Bonding

  • Compound I: Forms H-bonded dimers via N–H⋯N interactions and stabilizes through C–H⋯O and S⋯S contacts (, S1).

Tabulated Comparison of Key Features

Feature Target Compound 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamides
Core Structure 4,7-Dimethoxybenzothiazole + oxolane methyl 6-Methoxybenzothiazole + adamantyl Naphthol + substituted phenyl
Key Substituents Methoxy (4,7), oxolane methyl Methoxy (6), adamantyl Hydroxynaphthyl, aryl
Synthetic Route Likely condensation or substitution Imidazole-mediated acylation Solvent-free aldehyde-amide coupling
Hydrogen Bonding Potential O-mediated (oxolane) N–H⋯N, C–H⋯O, S⋯S N–H⋯O, O–H⋯O
Crystal Packing Flexible, oxygen-driven Rigid, adamantyl-driven Dihedral angle-dependent
Bioactivity Potential Enhanced solubility, electron-rich High hydrophobicity, stable packing Aryl-dependent interactions

Q & A

Basic: What are the common synthetic routes for synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide, and what key reaction conditions are required?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core. A related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, was synthesized via refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization from ethanol . For the target compound, analogous steps may include:

  • Cyclization : Formation of the 4,7-dimethoxybenzothiazole ring under acidic/basic conditions.
  • Amidation : Coupling the benzothiazole amine with (oxolan-2-yl)methyl acetate using activating agents (e.g., DCC or EDCI).
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and ensure purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, methoxy (δ ~3.8 ppm) and oxolane methylene (δ ~3.5–4.0 ppm) signals are critical for structural validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., C₁₆H₁₉N₂O₄S).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹) .
  • HPLC : Quantifies purity (>95% for biological assays) .

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Answer:
X-ray diffraction studies of related benzothiazole-acetamide derivatives reveal:

  • Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, as seen in H-bonded dimers of 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide .
  • Torsional Angles : Dihedral angles between the benzothiazole and acetamide moieties (e.g., −100.3° and −96.5° in two independent molecules) influence molecular planarity .
  • SHELX Refinement : Software like SHELXL refines crystallographic data, resolving disorder and anisotropic displacement parameters .

Advanced: How can researchers design experiments to assess this compound’s bioactivity against cancer or microbial targets?

Answer:

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like DNA topoisomerase II or kinases, leveraging the benzothiazole scaffold’s known affinity for hydrophobic pockets .
  • In Vitro Assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM doses.
    • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or qPCR for gene expression profiling .

Data Contradiction Analysis: How to resolve discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Purity Validation : Re-analyze compound purity via HPLC; impurities may inhibit target binding .
  • Stereochemical Confirmation : Verify stereochemistry using circular dichroism (CD) or X-ray crystallography, as incorrect configurations reduce activity .
  • Assay Optimization : Adjust buffer pH (e.g., 7.4 for physiological conditions) or include co-solvents (e.g., DMSO ≤0.1%) to enhance solubility .

Advanced: What strategies can optimize this compound’s pharmacokinetic properties through structural modifications?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the oxolane ring to improve aqueous solubility.
  • Metabolic Stability : Replace labile methoxy groups with electron-withdrawing substituents (e.g., CF₃) to slow hepatic CYP450-mediated degradation .
  • Bioavailability : Pro-drug strategies (e.g., esterification of the acetamide) for enhanced membrane permeability .

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